molecular formula C33H60O10 B1679841 Nonoxynol-9 CAS No. 26571-11-9

Nonoxynol-9

Cat. No.: B1679841
CAS No.: 26571-11-9
M. Wt: 616.8 g/mol
InChI Key: FBWNMEQMRUMQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonoxynol-9 (N-9) is a nonionic surfactant, chemically defined as a polyethoxylated nonylphenol, that is primarily utilized in biomedical research for its membrane-disrupting properties . Its core mechanism of action involves the interaction with and lysis of lipid bilayers, leading to the irreversible immobilization and death of cells and the inactivation of enveloped viruses . This action underpins its historical and research significance as a model spermicidal agent, where it rapidly damages the acrosomal membranes of spermatozoa, resulting in loss of motility and functional competence . Research into this compound has also explored its potential as a topical microbicide. While in vitro studies demonstrated activity against pathogens like HIV, gonorrhea, and chlamydia, subsequent clinical studies concluded that it does not protect against vaginal acquisition of HIV or other sexually transmitted infections in humans . In fact, frequent use can cause epithelial disruption and genital lesions, which may increase susceptibility to infection, highlighting its critical role in research on mucosal toxicity and safety profiles of surfactant-based compounds . Beyond its applications in reproductive health research, this compound serves as a valuable tool in fundamental laboratory studies for its detergent properties. It is used in various protocols for cell lysis, membrane protein solubilization, and as a wetting agent in biochemical assays . This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h10-13,34H,2-9,14-31H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWNMEQMRUMQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858720
Record name 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, YELLOW LIQUID.
Record name Nonoxynol-9
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NONOXYNOL-9
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

250 °C
Record name NONOXYNOL-9
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

197 °C (closed cup), 197 °C c.c.
Record name Nonoxynol-9
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NONOXYNOL-9
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Soluble in water, ethanol, ehtylene glycol, ethylene dichloride, xylene, corn oil. Insolulble in Stoddard solvent, deodorized kerosene, low viscosity white mineral oil., Solubility in water: moderate
Record name Nonoxynol-9
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NONOXYNOL-9
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

For Igepol CO-630: 1.06 at 25 °C/4 °C
Record name Nonoxynol-9
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

Relative vapor density (air = 1): >1
Record name NONOXYNOL-9
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Almost colorless liquid

CAS No.

14409-72-4, 26571-11-9, 26027-38-3
Record name Nonaethylene glycol p-nonylphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14409-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonoxynol-9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026571119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonoxynol-9
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06804
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nonoxynol-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(nonylphenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26-(nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(4-nonylphenoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nonoxynol-9
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nonoxynol-9
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NONOXYNOL-9
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

6 °C
Record name NONOXYNOL-9
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action and Cellular/tissue Interactions

Spermicidal Mechanisms at the Cellular Level

Impact on Sperm Physiology and Function

Reactive Oxygen Species Generation

It is noteworthy that while some spermicidal compounds trigger ROS generation, this activity is not always correlated with spermostasis, the rapid inhibition of sperm movement. However, in the case of Nonoxynol-9 (B121193), the potent induction of ROS is a key feature of its mechanism.

Effects on Tyrosine Phosphorylation of Sperm Proteins

This compound significantly inhibits the tyrosine phosphorylation of sperm proteins, a process that is crucial for sperm capacitation and function. The capacitation process, which enables sperm to fertilize an egg, involves a cascade of signaling events, including the activation of protein kinase A (PKA) and the subsequent stimulation of tyrosine phosphorylation.

By disrupting the function of A Kinase-Anchoring Proteins (AKAPs), such as AKAP3 and AKAP4, this compound suppresses the cAMP-driven, PKA-dependent activities in the sperm tail. This disruption directly leads to the suppression of tyrosine phosphorylation, thereby impairing the sperm's functional integrity and ability to fertilize.

Interaction with Host Epithelial and Mucosal Tissues

This compound's interaction with host tissues is primarily characterized by its detergent action, which can lead to cellular damage and disruption of the epithelial barrier. This effect is not selective to sperm cells and can impact the mucosal tissues of the female reproductive tract.

Epithelial Cell Damage and Disruption

The surfactant nature of this compound leads to the disruption of cell membranes, which can compromise the integrity of the epithelial lining in the vagina, rectum, and uterus.

Studies have shown that this compound can cause irritation and disruption of the vaginal epithelium. This damage to the lining of the vagina can be a consequence of its detergent-like action. The extent of this disruption can be dose-dependent. While some studies suggest that at lower doses the vaginal epithelia may remain intact, others indicate that repeated or high-frequency use can lead to epithelial disruption and inflammation. This disruption of the vaginal lining is a significant concern as it can alter the natural vaginal flora and compromise the physical barrier that protects against pathogens.

The rectal epithelium is also susceptible to damage from this compound. Research has demonstrated that rectal application of products containing this compound can lead to significant sloughing of sheets of the rectal epithelium. This physical loss of epithelial integrity is a rapid process. The damage to the rectal mucosa is a serious consideration, as it can compromise the protective barrier of the rectum.

Evidence suggests that this compound can have a deleterious effect on the uterine epithelium. Studies in animal models have shown that both intravaginal and intrauterine administration of this compound can lead to the disruption of the uterine epithelium. This includes rapid, focal sloughing and even complete loss of the epithelium within 24 hours of exposure. Although the epithelium can regenerate, the new layer may be composed of different cell types than the original tissue. Furthermore, in vitro studies using human endometrial biopsies have shown that this compound can cause focal coagulative necrosis and inhibit the expression of Mucin1, which is important for the functional barrier of the endometrium.

Rectal Epithelium

Inflammatory Response Induction

Exposure of cervicovaginal epithelial cells to this compound initiates a cascade of inflammatory events. This response is characterized by the release of signaling molecules, the recruitment of immune cells, and the activation of key intracellular inflammatory pathways.

Cytokine and Chemokine Release

Application of this compound triggers the release of a variety of pro-inflammatory cytokines and chemokines from vaginal and cervical epithelial cells. The nature and intensity of this release are dependent on the dose and duration of exposure. In vitro studies have shown that subtoxic doses of this compound lead to a gradual increase in the production of Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β) over several hours. In contrast, toxic concentrations cause a rapid release of these cytokines within 30 minutes due to cell lysis.

Repeated applications of this compound have been demonstrated to significantly alter the profile of inflammatory mediators in cervicovaginal secretions. Studies involving multiple daily doses have shown significant increases in IL-1α, IL-1β, Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Macrophage Inflammatory Protein-1 beta (MIP-1β). For instance, in a mouse model, a single application of this compound led to a notable increase in MIP-1β and RANTES (Regulated upon Activation, Normal T Cell Expressed and Presumably Secreted) by the 12-hour mark. In human studies, however, repeated dosing over three days was necessary to see similar significant increases in these inflammatory markers. This upregulation of cytokines and chemokines is a critical first step in the inflammatory cascade.

Table 1: In Vitro Cytokine Response of Vaginal Epithelial Cells to this compound

Cytokine/ChemokineEffect of this compound ExposureObservation DetailsReference
IL-1α / IL-1βIncreased ReleaseSubtoxic doses induce gradual increase (6-24h); toxic doses cause rapid release (30 min).
IL-8Increased ProductionSignificantly increased after 24h incubation with subtoxic and nontoxic concentrations.
MIP-1βIncreased ReleaseSignificant increase observed after repeated (3-day) exposure in humans.
IL-6Increased ReleaseObserved after repeated (3-day) exposure in humans.
Immune Cell Recruitment and Infiltration

The chemokine gradient established by this compound exposure actively recruits immune cells to the vaginal and cervical mucosa. Histological analysis following this compound application reveals infiltration of the lamina propria with various immune cells. Specifically, studies have identified an influx of CD68+ macrophages and CD8+ lymphocytes. In animal models, intravaginal application of this compound resulted in intense inflammatory infiltrates within the lamina propria of the cervix. This included the recruitment of neutrophils and monocytes into the genital tract.

The presence of these recruited immune cells, which are themselves targets for various pathogens, is a significant consequence of the inflammatory environment induced by this compound. The degree of immune cell infiltration, particularly of CD14-positive cells, has been shown to be dependent on the number of exposures to the compound.

NF-κB Activation Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory gene expression and is critically involved in the response to this compound. Research indicates that this compound's activation of NF-κB in vaginal and cervical epithelial cells is not direct but is mediated by the cytokines released upon initial exposure.

In vitro experiments have shown that while direct application of cytokines like IL-1α causes rapid NF-κB nuclear translocation (within 30 minutes), this compound-induced translocation occurs more slowly (around 6 hours). This delay suggests an indirect mechanism, where this compound first causes the release of IL-1, which in turn activates the NF-κB pathway. This activation leads to the transcription of other pro-inflammatory molecules, including IL-8, thereby amplifying the inflammatory response. Blocking IL-1 with antibodies has been shown to inhibit both this compound-induced NF-κB translocation and the subsequent IL-8 production, confirming the pathway's dependence on IL-1.

Effects on Vaginal Microflora and Ecosystem

The vaginal ecosystem is a complex environment where dominant Lactobacillus species help maintain a healthy state. This compound can disrupt this balance by affecting bacterial populations and altering the physicochemical properties of the vaginal environment.

Impact on Lactobacilli Colonization

The effect of this compound on vaginal lactobacilli is complex, with varied findings across different studies. Several in vitro studies have demonstrated that this compound is toxic to lactobacilli, particularly to the strains that produce hydrogen peroxide (H₂O₂), which are considered crucial for a healthy vaginal microflora. A significant correlation has been found between H₂O₂ production and sensitivity to this compound, suggesting that its use could deplete these protective bacteria.

However, in vivo research presents a more nuanced picture. Some studies report only transient decreases in the concentrations of both H₂O₂-producing and non-H₂O₂-producing lactobacilli, with levels returning to baseline within 24 hours after a single application. Conversely, a randomized trial found that daily use of a this compound gel for two weeks actually promoted the sustained colonization of H₂O₂-producing lactobacilli in women who were already colonized, while simultaneously promoting the loss of non-H₂O₂-producing strains.

Long-term, dose-dependent effects have also been noted. Increased exposure to this compound, considering both concentration and frequency of use, is associated with a higher prevalence of anaerobic gram-negative rods and H₂O₂-negative lactobacilli, as well as an increased risk of bacterial vaginosis.

Table 2: Summary of Research Findings on this compound's Impact on Vaginal Lactobacilli

Study TypeKey FindingReference
In VitroToxic to lactobacilli, especially H₂O₂-producing strains.
In Vivo (Single Application)Transient reduction in lactobacilli concentrations, returning to baseline within 24h.
In Vivo (2-week Daily Use)Promoted sustained colonization by H₂O₂-producing lactobacilli but loss of non-H₂O₂-producing strains.
In Vivo (Long-term/Dose-dependent)Increased exposure linked to higher prevalence of H₂O₂-negative lactobacilli and bacterial vaginosis.

Alterations in Vaginal pH

A healthy vaginal ecosystem is characterized by an acidic pH (typically between 3.8 and 4.2), which is maintained primarily by the production of lactic acid from glycogen (B147801) by Lactobacillus species. By disrupting Lactobacillus colonization, this compound can indirectly alter the vaginal pH. The reduction in lactobacilli, particularly following frequent use, leads to decreased lactic acid production. This results in an increase in the vaginal pH, making the environment less acidic. An elevated vaginal pH is a known risk factor for the overgrowth of anaerobic bacteria associated with conditions like bacterial vaginosis. While some studies included pH measurements, the primary focus has often been on the direct changes in microbial populations. Nonetheless, the potential for this compound to disrupt the natural pH balance is a recognized aspect of its effect on the vaginal ecosystem.

Potential for Dysbiotic Microbiome Development

The use of this compound can significantly alter the vaginal microbiome, potentially leading to a state of dysbiosis, which is characterized by a decrease in the population of beneficial Lactobacillus species. This effect is often dose-dependent.

Detailed Research Findings:

This compound's detergent-like action disrupts the cell membranes of the vaginal flora, which can reduce the numbers of protective lactobacilli. In vitro studies have demonstrated that this compound is toxic to various microorganisms, including Lactobacillus acidophilus. Some research suggests that most hydrogen peroxide (H₂O₂)-producing strains of lactobacilli, which are crucial for maintaining a healthy vaginal environment, are susceptible to this compound. One study found that 80.6% of H₂O₂-producing vaginal lactobacilli strains were sensitive to this compound. The reduction of these protective bacteria can create an environment more susceptible to colonization by other microbes.

For instance, the use of this compound-containing products has been linked to an increased vaginal and urethral colonization by Escherichia coli. This is thought to occur because this compound selectively destroys lactobacilli that produce H₂O₂, a substance that would normally inhibit E. coli growth.

A longitudinal study examining the long-term effects of this compound found a dose-dependent effect on the vaginal microflora. While minimal disruptions were seen in most users, increased exposure to this compound (considering both concentration and frequency of use) was associated with an increased prevalence of bacterial vaginosis (BV) and its associated flora. Specifically, higher exposure was linked to an increased prevalence of anaerobic gram-negative rods and H₂O₂-negative lactobacilli. The disruption of the natural balance of bacteria can lead to conditions such as bacterial vaginosis or yeast infections. This shift from a Lactobacillus-dominant environment to one with a higher diversity of anaerobic bacteria is a hallmark of dysbiosis and has been associated with negative reproductive health outcomes.

Table 1: Impact of this compound Exposure on Vaginal Microbiome This table summarizes the findings from a longitudinal study on the dose-dependent effects of this compound.

Microbial ChangeOdds Ratio (OR)95% Confidence Interval (CI)
Increased prevalence of anaerobic gram-negative rods2.41.1–5.3
Increased prevalence of H₂O₂-negative lactobacilli2.01.0–4.1
Development of Bacterial Vaginosis (BV)2.31.1–4.7

Another study evaluated the immediate effects of different this compound preparations on vaginal flora. It found that concentrations of both H₂O₂-producing and non-H₂O₂-producing lactobacilli dropped significantly at 30 minutes and 4 hours after application but returned to baseline levels by 24 hours. This transient decrease, however, could lead to a chronic loss of vaginal lactobacilli with repeated use. This disruption of the vaginal ecosystem is a significant concern, as a healthy, Lactobacillus-dominated microbiome is associated with a lower risk of acquiring bacterial vaginosis and certain sexually transmitted infections.

Clinical Research and Epidemiological Studies

HIV/STI Prevention Trials and Findings

While initially there was hope that Nonoxynol-9 (B121193) could act as a microbicide to prevent sexually transmitted infections (STIs), including HIV, extensive clinical trials have not supported this hypothesis. Laboratory studies did show that this compound could inactivate HIV and other pathogens, but these results did not translate to clinical effectiveness in humans.

Multiple large-scale, randomized controlled trials have demonstrated that this compound does not protect against HIV transmission. A systematic review and meta-analysis of nine randomized controlled trials, which included over 5,000 women (predominantly sex workers), found no statistically significant reduction in the risk of acquiring HIV among women using this compound products compared to those using a placebo or no treatment.

Not only does this compound fail to protect against HIV, but research has shown that its frequent use can actually increase a woman's risk of acquiring the virus. This increased risk is linked to the compound's mechanism of action as a surfactant, which can disrupt the epithelial lining of the vagina and cervix. This disruption can cause inflammation and genital lesions, creating entry points for the virus.

A meta-analysis found a statistically significant increase in genital lesions among women using this compound (RR 1.18, 95% CI 1.02–1.36). One major study involving sex workers in Africa found that women using a this compound gel more than 3.5 times per day had almost double the risk of HIV infection compared to those using a placebo. Another trial noted that women using a sponge containing a high dose of this compound (1000 mg) had a higher rate of HIV infection (45%) compared to the placebo group (36%). This effect appears to be dose- and frequency-dependent, with more frequent use leading to a higher incidence of epithelial disruption and consequently, a greater risk of HIV transmission.

Due to these findings, health authorities strongly advise that this compound should not be used for STI/HIV prevention, and women at high risk of HIV infection, particularly those who have frequent intercourse, should be counseled to use alternative contraceptive methods.

Increased Risk of HIV Acquisition with Frequent Use

Safety Profile and Adverse Events in Clinical Settings

A significant adverse event associated with this compound use is the disruption of the genital epithelium, leading to irritation and lesions. This damage can range from mild, asymptomatic inflammation to more severe epithelial breaks and ulcerations. The detergent action of this compound, which disrupts cell membranes, is not specific to sperm and can damage the cells lining the vagina and cervix.

Clinical studies have consistently documented these effects. In one study, women using a this compound gel were significantly more likely to develop a genital lesion compared to those in placebo or no-treatment groups. The most frequently reported abnormalities included petechial hemorrhage and erythema (redness). The frequency and concentration of this compound application are directly linked to the incidence and severity of these lesions. A study examining different dosing frequencies of a 150 mg this compound suppository found that epithelial disruption increased with more frequent use:

Placebo: 15% of users

Every other day: 18% of users

Daily use: 34% of users

Four times per day: 53% of users

Symptoms reported by users include vulvar or vaginal itching, burning, and pain. While many symptoms may resolve within 48 hours, the underlying epithelial damage can increase susceptibility to infections. This damage is a critical concern as it may facilitate the transmission of STIs, including HIV.

Table 2: Incidence of Genital Irritation in a Study of Three this compound Preparations

Symptom/Sign 4% N-9 Gel (n=16) 3.5% N-9 Gel (n=16) 28% N-9 Film (n=16) Citation(s)
Vulvar Itching/Burning 13% (2 women) 6% (1 woman) 13% (2 women)
Vaginal Pain/Burning 6% (1 woman) 6% (1 woman) 25% (4 women)

This compound can alter the delicate balance of the vaginal microbiome. Its use has been associated with changes in vaginal flora, including the reduction of protective Lactobacillus species. The loss of hydrogen peroxide-producing lactobacilli is particularly concerning, as their presence is linked to a lower risk of acquiring bacterial vaginosis (BV).

While some early clinical studies did not find a clear association between this compound and an increased risk of vulvovaginal candidiasis (yeast infections) or BV, more recent and detailed longitudinal studies have identified a dose-dependent effect. A study following 235 women over seven months found that while changes were minimal for each specific formulation, a higher cumulative exposure to this compound (considering both concentration and frequency of use) was associated with an increased risk of developing BV. The odds ratio for developing BV with increased exposure was 2.3.

Laboratory tests have indicated that this compound can serve as a nutrient that promotes the growth of Candida albicans, the yeast responsible for most vaginal yeast infections. At the same time, it can kill the beneficial lactobacilli that help prevent the overgrowth of such pathogens. This disruption of the natural vaginal microbiota can lead to an increased incidence of both BV and yeast infections.

A notable adverse event linked to this compound use is an increased risk of urinary tract infections (UTIs). This association is particularly strong for women using this compound-coated condoms or a diaphragm with a this compound spermicide. Studies have shown that women using a diaphragm with N-9 have a 2.0 to 3.5-fold increased risk for UTIs compared to sexually active women not using these methods.

The mechanism is believed to involve the disruption of the normal vaginal flora by this compound, which allows for increased colonization of the vagina by uropathogens like Escherichia coli (E. coli). Research has demonstrated that this compound use leads to increased rates of vaginal colonization with E. coli, which can then ascend the urethra and cause a UTI.

A nested case-control study specifically examining the link between condom use and UTIs in young women found a significantly elevated risk associated with this compound.

The odds ratio (OR) for a UTI with any reported use of this compound coated condoms in the previous 30 days was 2.8 .

For women who exclusively used this compound coated condoms, the OR was 11.5 .

This increased risk highlights a significant safety concern for users of this compound products.

The use of this compound can induce a local inflammatory response in the female genital tract, which may have systemic immunological implications. The epithelial disruption caused by the compound triggers the release of pro-inflammatory cytokines and chemokines. Studies have shown that prolonged use of this compound is associated with elevated levels of Interleukin-1β (IL-1β) in cervicovaginal secretions.

This increase in IL-1 can lead to the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. NF-κB activation results in the production of further inflammatory molecules and the recruitment of immune cells, such as neutrophils and monocytes, to the genital tract. This inflammatory cascade is a critical part of the body's response to injury but, when chronically activated by a chemical irritant like this compound, it can create a state of persistent inflammation.

Furthermore, research in animal models has shown that vaginal immunization with certain antigens is only effective if the cervicovaginal epithelium is first disrupted with this compound, demonstrating its capacity to alter mucosal barrier integrity and influence systemic immune responses. This induced inflammation and recruitment of immune cells, particularly CD4+ target cells, has been identified as a potential mechanism for the observed increased risk of HIV transmission with frequent this compound use.

Public Health and Policy Implications

Impact on Global HIV Prevention Strategies

The findings from clinical trials have had a profound impact on global HIV prevention strategies. Early laboratory tests in the 1970s and 1980s suggested that N-9 could inactivate various sexually transmitted pathogens, including HIV, which fueled hopes for its use as a microbicide. However, subsequent clinical trials did not support these hopes; on the contrary, some studies indicated an increased risk of sexually transmitted infections, including HIV, in women frequently using N-9 products.

Regulatory and Public Information Directives

Regulatory bodies, particularly the U.S. Food and Drug Administration (FDA), have implemented significant labeling changes for products containing Nonoxynol-9 (B121193) to inform the public about its lack of protection against STIs and HIV. In December 2007, the FDA issued a final rule requiring manufacturers of over-the-counter (OTC) stand-alone vaginal contraceptive and spermicidal products containing N-9 to include a warning stating that N-9 does not provide protection against HIV or other STDs.

The required labeling includes specific directives such as: "Sexually transmitted diseases (STDs) alert: This product does not protect against HIV/AIDS or other STDs and may increase the risk of getting HIV from an infected partner." Additionally, the labeling must advise consumers that frequent use of N-9 products can increase vaginal irritation, which may further increase the risk of HIV transmission from an infected partner. These directives aim to correct misconceptions among consumers that N-9 offers protection against STIs and HIV.

Ethical Considerations in Reproductive Health Research

The research trajectory of this compound, particularly its initial promise as an HIV microbicide and subsequent disproven efficacy, brought forth critical ethical considerations in reproductive health research. The participation of vulnerable populations, such as commercial sex workers in African trials, in studies that ultimately showed no protective effect against HIV and even a potential increase in risk, highlighted the imperative for rigorous ethical oversight.

The ethical imperative includes ensuring fully informed consent, especially when participants may have high exposure to HIV and limited alternative prevention options. The findings underscored the responsibility of researchers and public health authorities to promptly disseminate accurate information, even when initial hypotheses are disproven, to prevent potential harm and guide public health policy. The shift in recommendations for N-9 use reflects a commitment to evidence-based public health practices and the ethical protection of individuals, particularly those at high risk for HIV.

Future Research Directions and Alternative Compound Development

Search for Non-Cytotoxic Spermicidal Agents

The primary goal is to identify or design compounds that effectively immobilize or kill sperm without harming the vaginal epithelium or the natural vaginal microflora. Damage to the vaginal lining and disruption of beneficial bacteria like Lactobacilli can increase susceptibility to infections.

Researchers are investigating a variety of compounds, both synthetic and natural, that exhibit potent spermicidal activity with minimal to no cytotoxicity.

Key Research Findings:

Dually Active, Nonsurfactant Molecules: Scientists have designed molecules with a carbodithioic acid moiety that are capable of killing both Trichomonas vaginalis (including metronidazole-resistant strains) and human sperm. These compounds target the free thiols essential for the survival and function of both sperm and Trichomonas. One of the most promising agents from this research was more effective than Nonoxynol-9 (B121193) at inactivating sperm and more potent than metronidazole (B1676534) against Trichomonas vaginalis.

Natural Compounds: Several plant-derived substances have shown promise as non-cytotoxic spermicides.

Neem oil (Azadirachta indica): A volatile fraction of neem oil, NIM-76, demonstrated a complete spermicidal effect at a concentration of 25 mg/mL in 20 seconds without causing vaginal irritation in animal studies.

Acaciasides A and B: A mixture of these triterpenoid (B12794562) saponins (B1172615) from Acacia auriculiformis seeds showed spermicidal activity at a concentration of 0.35 mg/mL.

Allitridium: Isolated from garlic (Allium sativum), this compound immobilized human and animal sperm within 20 seconds at a concentration of 7.5 mg/mL with no observed side effects or harm to beneficial lactic acid bacilli.

Desgalactotigonin (DGT): This compound was found to be significantly more potent than this compound and did not harm Lactobacilli or HeLa cells at its effective concentration.

Antimicrobial Peptides (AMPs): Peptides isolated from various natural sources are known to have sperm-immobilizing properties. researchgate.net

Other Investigated Compounds: Research has also explored vanadocenes, gel microemulsions, sylidines, thymols, and isoxazoles as potential non-invasive spermicidal agents. researchgate.net

Table of Investigated Non-Cytotoxic Spermicidal Agents

Compound/AgentSource/TypeKey Findings
Carbodithioic acid derivativesSyntheticDually active against sperm and Trichomonas vaginalis; non-cytotoxic.
NIM-76Neem oil (Azadirachta indica)Spermicidal at 25 mg/mL in 20 seconds; no vaginal irritation.
Acaciasides A and BAcacia auriculiformisSpermicidal at 0.35 mg/mL.
AllitridiumGarlic (Allium sativum)Spermicidal at 7.5 mg/mL in 20 seconds; safe for vaginal microflora.
Desgalactotigonin (DGT)NaturalSignificantly more potent than this compound; non-cytotoxic.
Antimicrobial Peptides (AMPs)NaturalPossess sperm-immobilizing properties. researchgate.net

Development of Multi-Purpose Prevention Technologies (MPTs)

Multipurpose Prevention Technologies (MPTs) are innovative products designed to address multiple sexual and reproductive health needs simultaneously, such as preventing unintended pregnancies, HIV, and other sexually transmitted infections (STIs). avac.orgunitaid.org The development of MPTs arose from the need for integrated solutions that are user-friendly and address overlapping health risks. unitaid.orgfrontiersin.org

The MPT pipeline is diverse, including various delivery forms and combinations of active pharmaceutical ingredients (APIs). avac.orgunitaid.org

Key Developments in MPTs:

Product Formulations: MPTs are being developed in a wide range of formats to suit different user preferences and needs, including:

Oral pills avac.org

Vaginal rings avac.org

Vaginal films avac.org

Gels and inserts avac.org

Intra-uterine devices (IUDs) avac.org

Implants avac.org

Active Pharmaceutical Ingredients (APIs): The MPT field is expanding beyond the typical combination of hormonal contraceptives and antiretrovirals. unitaid.org New molecules being investigated include biologics like monoclonal antibodies and non-hormonal contraceptives. unitaid.org There is also a growing focus on products that offer protection against other viral STIs like HSV-2, and bacterial STIs such as chlamydia and gonorrhea. unitaid.org

Dual Prevention Pill (DPP): The MPT furthest along in development is the Dual Prevention Pill, a daily oral pill that combines TDF/FTC-based pre-exposure prophylaxis (PrEP) for HIV prevention with a combined oral contraceptive. avac.orgfrontiersin.org

Table of MPT Delivery Systems in Development

Delivery SystemDescription
Oral PillsSystemic delivery of combined contraceptives and anti-HIV medication. avac.org
Vaginal RingsLong-acting, coitally-independent systems releasing drugs over weeks or months. nih.govtandfonline.com
Vaginal FilmsFast-dissolving films for on-demand use. nih.govtandfonline.com
Gels and InsertsCoitally-related products for topical application. avac.org
IUDs and ImplantsLong-acting, reversible contraceptive methods with potential for added STI protection. avac.org

Novel Microbicide Formulations and Delivery Systems

To improve the efficacy, safety, and user acceptability of microbicides, researchers are exploring advanced formulations and drug delivery systems. tandfonline.comroutledge.com These innovations aim to overcome challenges associated with traditional dosage forms like gels and suppositories. routledge.com

Key Innovations:

Nanotechnology-Based Systems: Nanoparticles are being used as carrier systems to improve the delivery of microbicidal drugs. ucl.ac.uk This approach can enhance the solubility of hydrophobic drugs, allow for controlled drug release, and improve safety profiles. ucl.ac.uk For example, surface-engineered nanoparticles have shown potential in facilitating the movement of antiviral drugs across mucosal barriers. ucl.ac.uk

Stimuli-Sensitive Formulations: These are designed to release the active drug in response to specific physiological triggers in the vaginal environment. routledge.com

Vaginal Rings and Films: Intravaginal rings (IVRs) offer a long-acting, coitally-independent method of drug delivery, releasing medication over several weeks or even months. nih.govtandfonline.com Fast-dissolving vaginal films provide a discreet and easy-to-use on-demand option. nih.govtandfonline.com

Polymer-Based Systems: Various polymers are being investigated for their use in vaginal drug delivery due to their ability to act as thickeners, stabilizers, and release-modifying agents. mdpi.com

Carbopols: Used in gels, creams, and other formulations for their mucoadhesive and controlled-release properties. mdpi.com

Alginates: Investigated for their ability to form gels in situ. mdpi.com

Xanthan Gum: Used as a thickening agent in topical formulations and for its swelling properties in prolonged-release systems. mdpi.com

Advanced Preclinical and Clinical Biomarker Development

The failure of some candidate microbicides in clinical trials, including this compound, has underscored the urgent need for reliable biomarkers to predict safety and efficacy early in the development process. plos.org These biomarkers can help identify potential toxicity and inflammatory responses before human trials.

Key Areas of Biomarker Research:

Predicting Microbicide Toxicity: Research has focused on identifying protein changes in vaginal fluid and tissue in response to microbicide treatment. plos.org Studies using mouse and rabbit models have identified several potential protein biomarkers that are altered by treatment with N-9 and benzalkonium chloride. plos.org Some of these include:

Down-regulated proteins: Mucin 5 subtype B, peptidoglycan recognition protein 1, CD166 antigen, olfactomedin-4, and anterior gradient protein 2 homolog. plos.org

Up-regulated proteins: Fibrinogen, plasminogen, apolipoprotein A-1, and apolipoprotein C-1, which may indicate an erosive response. plos.org

Inflammatory Cytokines: Cytokine patterns in cervicovaginal lavage samples are being studied as potential biomarkers of vaginal inflammation. nih.gov The balance between pro-inflammatory and anti-inflammatory cytokines is crucial, as a pro-inflammatory response can increase susceptibility to HIV infection. nih.gov Cytokines such as IL-1α, IL-1β, IL-8, and TNF-α are being evaluated. nih.gov

Biomarkers of Semen Exposure: The development of reliable biomarkers for semen in the vagina, such as prostate-specific antigen (PSA) and the Y chromosome, is important for clinical trials of contraceptives and microbicides. researchgate.net These markers can help assess the effectiveness of barrier methods and provide objective data on unprotected intercourse during trials. researchgate.net

Q & A

Q. What is the biochemical mechanism of Nonoxynol-9’s antimicrobial activity?

this compound (N-9) acts as a nonionic surfactant, disrupting lipid bilayers of cell membranes and viral envelopes through its amphiphilic structure. This detergent-like activity destabilizes pathogens like bacteria (e.g., Neisseria gonorrhoeae) and enveloped viruses (e.g., HIV) in vitro. However, its non-selective mechanism also damages epithelial cells, leading to mucosal irritation at high concentrations or frequent use .

Q. What methodologies are used to evaluate this compound’s efficacy in preventing sexually transmitted infections (STIs)?

Randomized controlled trials (RCTs) with placebo arms and blinded outcome assessments are standard. Meta-analyses of RCTs (e.g., 10 trials for STIs, 5 for HIV) have shown no significant protection against gonorrhea, chlamydia, or HIV. Key endpoints include STI incidence confirmed via PCR or culture, and safety metrics like genital lesion rates .

Q. How is this compound detected and quantified in biological samples?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common. Challenges include its low volatility and complex ethoxylate mixture. Derivatization techniques (e.g., silylation) improve GC-MS compatibility, achieving detection limits of ~2 µg. Validation requires spike-recovery experiments in matrices like vaginal fluid .

Advanced Research Questions

Q. How do contradictory findings between in vitro virucidal activity and in vivo HIV transmission risks inform microbicide development?

While N-9 inactivates HIV in vitro, clinical trials revealed increased HIV acquisition in high-frequency users (e.g., sex workers) due to mucosal lesions. Methodological insights include:

  • Dose-response studies to identify thresholds for epithelial damage.
  • Stratifying trial populations by coital frequency and mucosal integrity biomarkers.
  • Combining N-9 with anti-inflammatory agents to mitigate irritation .

Q. What experimental designs address safety concerns in this compound trials?

Adaptive trial designs with interim safety analyses are critical. For example:

  • Colposcopy-guided monitoring of vaginal/cervical lesions at multiple timepoints.
  • Pharmacokinetic studies (e.g., LC-MS/MS in rabbit models) to correlate tissue concentrations with toxicity.
  • Dose-ranging studies to differentiate between contraceptive (≤100 mg/dose) and microbicidal (≥1,000 mg/dose) applications .

Q. Can analytical chemistry resolve this compound’s structural complexity for forensic applications?

Advanced GC-MS protocols using DB-5MS columns and electron ionization (70 eV) resolve ethoxylate oligomers (n=4–14). Key steps:

  • Derivatization : Hexamethyldisilazane (HMDS) enhances volatility.
  • Spectral libraries : Match fragmentation patterns (e.g., m/z 135, 149) to ethoxylate chains.
  • Limit of detection : Validated at 2.14 µg for condom lubricant residue analysis .

Q. How do ethical considerations shape this compound trial design in high-risk populations?

The principle of equipoise requires RCTs only when efficacy is uncertain. For example:

  • Inclusion criteria : Women at moderate HIV risk (not sex workers) to avoid confounding by high N-9 exposure.
  • Data safety boards : Monitor lesion rates and halt trials if harm exceeds predefined thresholds (e.g., ≥20% ulcer incidence).
  • Placebo selection : Use inert gels instead of N-9-free sponges to isolate spermicide effects .

Q. What biomarkers predict this compound’s mucosal toxicity in preclinical models?

  • Proteomic markers : Elevated IL-6, IL-8, and MMP-9 in vaginal lavage indicate inflammation.
  • Histopathology : Epithelial thinning and leukocyte infiltration in murine models.
  • Microbiome shifts : Reduced Lactobacillus spp. dominance correlates with mucosal disruption .

Q. How have pharmacokinetic studies informed this compound dosing regimens?

Rabbit models show rapid vaginal absorption (Tmax = 2 hr) and systemic distribution. Key findings:

  • Cmax : 1.2 µg/mL in plasma after 100 mg dose.
  • Half-life : 4–6 hr, necessitating reapplication per coital act.
  • Tissue retention : Accumulation in cervical mucus after repeated use .

Q. What lessons from this compound inform next-generation microbicide development?

  • Targeted mechanisms : Replace non-specific surfactants with HIV-entry inhibitors (e.g., maraviroc).
  • Combination products : Pair antivirals (e.g., tenofovir) with pH-stabilizing agents to preserve vaginal flora.
  • Ex vivo models : Human ectocervical tissue explants assess mucosal integrity post-exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonoxynol-9
Reactant of Route 2
Reactant of Route 2
Nonoxynol-9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.